molecular formula C8H8BrF B8438741 1-Bromomethyl-3-fluoromethyl-benzene

1-Bromomethyl-3-fluoromethyl-benzene

Cat. No.: B8438741
M. Wt: 203.05 g/mol
InChI Key: JZHLREFAOWMDMS-UHFFFAOYSA-N
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Description

1-Bromomethyl-3-fluoromethyl-benzene is a halogenated aromatic compound featuring bromomethyl (-CH₂Br) and fluoromethyl (-CH₂F) substituents at the 1- and 3-positions of the benzene ring, respectively. This compound is of significant interest in organic synthesis due to the reactivity of its bromomethyl group (suitable for nucleophilic substitution) and the electron-withdrawing fluoromethyl group, which influences regioselectivity in subsequent reactions.

Properties

Molecular Formula

C8H8BrF

Molecular Weight

203.05 g/mol

IUPAC Name

1-(bromomethyl)-3-(fluoromethyl)benzene

InChI

InChI=1S/C8H8BrF/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2

InChI Key

JZHLREFAOWMDMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CBr)CF

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

  • The target compound combines bromomethyl and fluoromethyl groups, balancing reactivity (Br) and electron withdrawal (F). In contrast, 1-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene has a trifluoromethyl group (-CF₃), which significantly increases electron withdrawal and thermal stability.
  • 1-Bromo-3-chlorobenzene lacks methylene bridges, making it less sterically hindered but also less reactive in alkylation reactions compared to bromomethyl analogs.
  • 1-Bromo-3-(trifluoromethoxy)benzene features a trifluoromethoxy group (-OCF₃), which enhances lipophilicity and resistance to metabolic degradation, making it valuable in drug design.

Reactivity :

  • Bromomethyl groups (as in the target compound) are more reactive than simple bromo substituents (e.g., 1-bromo-3-chlorobenzene) due to the mobility of the benzylic bromide.
  • The fluoromethyl group in the target compound slightly deactivates the ring compared to trifluoromethyl or nitro groups, directing electrophilic attacks to specific positions.

Applications :

  • The target compound is likely used in alkylation reactions or as a building block for fluorinated polymers . In contrast, 1-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene is prioritized in high-performance materials due to its thermal stability.
  • 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene finds niche applications in explosives or dyes due to its nitro group.

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